1,1-Diphenylethylene
Overview
Description
Synthesis Analysis
The synthesis of 1,1-Diphenylethylene typically involves a Grignard reaction followed by acid-catalyzed dehydration, demonstrating the compound's production through advanced organic chemistry techniques. The process highlights the use of chromatography for purification due to DPE's high boiling point and its separation from polar starting materials (Alty et al., 2016). Additionally, living anionic addition reactions have been established for 1,1-Diphenylethylene derivatives, enabling the synthesis of ABC-type chain-end sequence-controlled polymers (Takahata et al., 2021).
Molecular Structure Analysis
The molecular structure of 1,1-Diphenylethylene and its derivatives plays a crucial role in their reactivity and polymerization behavior. Studies have shown how modifications in the molecular structure, such as the introduction of electron-withdrawing groups, significantly affect the electrophilicity and reactivity ratios, allowing for precise control over polymerization processes and the synthesis of complex polymer architectures (Hirao et al., 2000; Hirao et al., 2005).
Chemical Reactions and Properties
1,1-Diphenylethylene participates in various chemical reactions, including photocycloaddition and radical polymerization, underlining its versatility in forming diverse chemical structures and polymeric materials. For example, its role in the radical polymerization of methyl methacrylate reveals its capability to decrease both the rate of polymerization and molecular weight, thereby influencing polymer properties (Viala et al., 2002).
Physical Properties Analysis
The physical properties of 1,1-Diphenylethylene, such as boiling point and solubility, are critical in its application in synthesis and polymerization. These properties are influenced by its molecular structure, affecting its separation and purification processes, as well as its reactivity in various chemical reactions.
Chemical Properties Analysis
The chemical properties of 1,1-Diphenylethylene, including its reactivity in anionic and radical polymerizations, enable the synthesis of polymers with controlled structures and functionalities. The compound's ability to undergo living anionic polymerization and its role in controlling monomer sequence in copolymerization emphasize its significance in the design and development of advanced polymeric materials (Quirk et al., 2000; Hirao et al., 2005).
Scientific Research Applications
Anionic Polymerization and Biomedical Applications : A study by Sang et al. (2016) demonstrates that living anionic polymerization of styrene and 1,1-diphenylethylene derivatives can effectively determine the sequence structure of copolymers, potentially applicable in biomedical fields (Sang et al., 2016).
Impact on Radical Polymerization : Viala et al. (2002) found that 1,1-diphenylethylene significantly decreases the polymerization rate and molecular weight in radical polymerizations, highlighting its unique role in these processes (Viala et al., 2002).
Applications in Anionic Polymerization : Quirk et al. (2000) report that 1,1-diphenylethylenes can be used in various applications of anionic polymerization, including as initiators, end-capping agents, and functionalized macromonomers (Quirk et al., 2000).
Functional Polyisobutylenes Synthesis : Hadjikyriacou et al. (1995) discovered that adding 1,1-diphenylethylene to living polyisobutylene leads to functional polyisobutylenes with -OCH3 functionality, indicating complete ionization of diphenyl alkyl chain-ends (Hadjikyriacou et al., 1995).
Synthesis of Alternating and Statistical Copolymers : Hutchings et al. (2015) showed that living anionic copolymerization of DPE with styrene or butadiene can produce copolymers with controlled comonomer sequences, offering potential for diverse applications (Hutchings et al., 2015).
Reaction with Sulfuric Acid : Takarabe and Kunitake (1980) found that 1,1-diphenylethylene reacts with sulfuric acid to form two species, which later give cyclic sulfones (Takarabe & Kunitake, 1980).
Synthesis of DPE and Educational Applications : Alty et al. (2016) demonstrated that the synthesis of 1,1-diphenylethylene can be easily separated from its starting material and intermediate alcohol, providing a practical example for teaching organic chemistry students (Alty et al., 2016).
Synthesis of Periodic Polymers : Zhang et al. (2019) used DPE derivatives to synthesize periodic polymers with unique thermal properties, influenced by feed ratios and reactivity (Zhang et al., 2019).
Photolysis to Produce Allylic and Cycloaddition Products : Serve et al. (1969) found that the photolysis of 1,1-diphenylethylene to 2,3-dihydropyran produces allylic addition and cycloaddition products, with the cycloaddition reaction being stereoselective (Serve et al., 1969).
Degradation in Sewage Cultures : Focht and Joseph (1974) investigated the degradation of 1,1-diphenylethylene in sewage cultures, involving hydration and oxidation processes (Focht & Joseph, 1974).
Safety And Hazards
1,1-Diphenylethylene may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . Contaminated work clothing should not be allowed out of the workplace .
Relevant Papers The synthesis of 1,1-diphenylethylene (DPE) via a Grignard reaction, followed by an acid-catalyzed dehydration reaction, yields a mixture of compounds . Another paper discusses the temperature dependence of the reactions of phenyl radicals with 1,1-diphenylethylene .
properties
IUPAC Name |
1-phenylethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYIIHDQURVDRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060190 | |
Record name | Benzene, 1,1'-ethenylidenebis- | |
Source | EPA DSSTox | |
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Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 8.2 deg C; [Merck Index] Yellow liquid; [MSDSonline] | |
Record name | 1,1-Diphenylethylene | |
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Product Name |
1,1-Diphenylethylene | |
CAS RN |
530-48-3 | |
Record name | 1,1-Diphenylethylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1-Diphenylethene | |
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Record name | 1,1-DIPHENYLETHYLENE | |
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Record name | Benzene, 1,1'-ethenylidenebis- | |
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Record name | Benzene, 1,1'-ethenylidenebis- | |
Source | EPA DSSTox | |
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Record name | 1,1-diphenylethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.712 | |
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Record name | 1,1-DIPHENYLETHYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX0L5B6LLL | |
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Retrosynthesis Analysis
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Citations
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